N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a chemical compound with significant interest in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 313.361 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
This compound falls under the category of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidines are six-membered heterocyclic compounds that contain nitrogen atoms and are integral to many biological processes, including DNA and RNA synthesis.
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide typically involves multi-step organic reactions. The process may include:
Technical details regarding specific reagents and conditions (such as temperature and solvent) would depend on the exact synthetic route chosen.
The molecular structure of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can be represented using various chemical notations:
InChI=1S/C16H19N5O2/c1-10-11(2)20-9-21(16(10)23)7-15(22)17-6-13-5-14(12-3-4-12)19-8-18-13/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,17,22)This notation provides a standardized way to represent the compound's structure in computational databases.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide can undergo various chemical reactions typical for amides and pyrimidine derivatives:
Technical details regarding these reactions would depend on specific experimental conditions and desired outcomes.
The mechanism of action for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is not extensively documented but can be hypothesized based on its structural features:
While specific physical properties like density and boiling point are not readily available from current sources, typical values for similar compounds can be inferred based on molecular structure.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.361 g/mol |
| Purity | Typically 95% |
These properties are critical for understanding how the compound behaves in various environments and its suitability for specific applications.
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7